(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester
Description
Molecular Structure Analysis
The molecular architecture of (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester reveals a complex organic framework characterized by multiple functional groups arranged in a specific spatial configuration. The compound possesses a molecular formula of C₁₅H₂₄N₂O₂ with a molecular weight of 264.36 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl N-(3-amino-4-tert-butylphenyl)carbamate, which precisely describes its structural composition.
The structural backbone consists of a benzene ring substituted with both an amino group at the 3-position and a tert-butyl group at the 4-position. This aromatic core is further functionalized through attachment to a carbamate moiety, specifically a tert-butyl carbamate group linked at the 1-position of the benzene ring. The Simplified Molecular Input Line Entry System representation, CC(C)(C)C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N, provides a linear encoding of the molecular structure that captures all atomic connectivity and bonding relationships.
The presence of two distinct tert-butyl groups creates significant steric bulk around the aromatic ring system. The 4-position tert-butyl substituent directly attached to the benzene ring creates substantial steric hindrance, while the tert-butyl ester group of the carbamate functionality contributes additional molecular volume. This dual tert-butyl substitution pattern fundamentally influences the compound's three-dimensional shape and chemical reactivity patterns.
The amino group positioned at the 3-position relative to the carbamate linkage introduces both electron-donating character and potential hydrogen bonding capabilities to the molecular framework. This positioning creates an ortho-relationship between the amino group and the tert-butyl substituent, leading to significant intramolecular interactions that affect molecular geometry and electronic distribution.
Stereochemistry and Conformational Analysis
The conformational landscape of this compound is dominated by the inherent preferences of the carbamate functional group, which exhibits characteristic rotational behavior around the carbon-nitrogen bond. Carbamate compounds typically demonstrate restricted rotation due to partial double-bond character arising from resonance between the nitrogen lone pair and the carbonyl system.
Research has established that carbamate structures preferentially adopt anti-conformations rather than syn-conformations, with the anti-rotamer typically favored by 1.0 to 1.5 kilocalories per mole due to both steric and electrostatic considerations. This preference significantly impacts the three-dimensional arrangement of the tert-butyl ester group relative to the aromatic ring system. In many carbamate systems, particularly those involving tert-butoxycarbonyl-protected amino acid derivatives, an approximately 50:50 mixture of syn and anti isomers can be observed when energy differences approach zero.
The substantial steric bulk of the tert-butyl groups creates additional conformational constraints that influence molecular geometry. The 4-position tert-butyl substituent on the aromatic ring adopts a conformation that minimizes steric clashes with the carbamate nitrogen substituent, while the tert-butyl ester group must position itself to avoid unfavorable interactions with both the aromatic ring and the amino group.
Computational studies of related carbamate systems reveal that solvent effects, concentration, salts, and pH significantly influence the conformational equilibrium between different rotameric forms. The conformational flexibility of carbamate compounds renders them particularly suitable as conformational switches in molecular devices, a property that stems from the balanced rotamer equilibria and relatively low activation energies for interconversion.
Intramolecular hydrogen bonding between the amino group and the carbamate oxygen atoms may further stabilize specific conformational arrangements. The proximity of the amino group to the carbamate functionality creates opportunities for internal hydrogen bond formation, which can influence the preferred conformational state and affect overall molecular stability.
Intermolecular Forces and Crystal Packing
The crystal packing arrangements of this compound are governed by a complex interplay of hydrogen bonding, van der Waals interactions, and steric considerations arising from the multiple tert-butyl substituents. While specific crystallographic data for this exact compound was not available in the search results, analysis of related tert-butyl carbamate structures provides insight into likely packing motifs.
Crystal structures of analogous tert-butyl carbamate compounds reveal that hydrogen bonding networks play a crucial role in determining solid-state arrangements. The presence of both amino and carbamate functional groups creates multiple sites for hydrogen bond formation, with the amino group serving as both donor and acceptor while the carbamate carbonyl oxygen acts as a hydrogen bond acceptor. These interactions typically result in extended chain or sheet-like arrangements in the crystal lattice.
The bulky tert-butyl substituents significantly influence crystal packing efficiency and create void spaces within the crystal structure. The 4-position tert-butyl group on the aromatic ring and the tert-butyl ester group both contribute to reduced packing density compared to less substituted analogs. This steric bulk often leads to channel-like structures or layered arrangements where the tert-butyl groups occupy interstitial spaces between more densely packed molecular regions.
Weak carbon-hydrogen to oxygen hydrogen bonds frequently contribute to crystal stability in tert-butyl carbamate systems. The numerous methyl groups of the tert-butyl substituents can participate in these weak interactions, creating additional stabilization that complements the stronger conventional hydrogen bonds formed by the amino and carbamate groups. These weak interactions often generate zigzag chain motifs along specific crystallographic axes.
The electronic properties of the aromatic ring, modified by both electron-donating amino and electron-withdrawing carbamate substituents, influence intermolecular aromatic interactions within the crystal structure. While the bulky tert-butyl groups may prevent optimal face-to-face aromatic stacking, edge-to-face or offset arrangements may still contribute to crystal stability through dispersive interactions.
Electronic Properties and Spectral Characteristics
The electronic structure of this compound reflects the complex interplay between electron-donating and electron-withdrawing substituents attached to the aromatic ring system. The amino group at the 3-position acts as a strong electron-donating substituent through both inductive and resonance effects, while the carbamate group exhibits electron-withdrawing character primarily through inductive effects.
The extended conjugation within the carbamate functionality, arising from delocalization of the nitrogen lone pair into the carbonyl system, creates a partial double-bond character for the carbon-nitrogen linkage. This electronic delocalization contributes to the conformational rigidity observed in carbamate compounds and influences both the electronic absorption and vibrational spectroscopic properties. Density functional theory calculations on related carbamate systems confirm that this extended delocalization makes carbamates more rigid compared to analogous amino acid building blocks.
Infrared spectroscopy of carbamate compounds typically reveals characteristic absorption bands that reflect the unique electronic environment of the functional groups. The carbonyl stretching frequency of the carbamate group appears in a diagnostic region that differs from both ester and amide carbonyls due to the specific electronic environment created by the nitrogen-carbon bond delocalization. The amino group contributes both symmetric and asymmetric stretching vibrations in the nitrogen-hydrogen region, while the aromatic ring provides characteristic fingerprint absorptions.
Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual carbon and hydrogen atoms within the molecule. The carbamate carbon exhibits chemical shifts characteristic of its dual character between carbonyl and ester functionality, while the aromatic carbons show chemical shifts influenced by the electronic effects of both amino and tert-butyl substituents. The tert-butyl groups appear as distinctive singlets in proton nuclear magnetic resonance spectra, with chemical shifts reflecting their different chemical environments.
Vibrational circular dichroism spectroscopy, when applied to chiral carbamate systems, can provide insights into conformational preferences and molecular flexibility in solution. While this compound lacks inherent chirality, the technique has proven valuable for understanding carbamate conformational behavior in related systems. The combination of infrared, vibrational circular dichroism, and nuclear magnetic resonance spectroscopy with density functional theory calculations represents a powerful approach for characterizing carbamate electronic properties and conformational landscapes.
Properties
IUPAC Name |
tert-butyl N-(3-amino-4-tert-butylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)11-8-7-10(9-12(11)16)17-13(18)19-15(4,5)6/h7-9H,16H2,1-6H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYSYSOBIFEYKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)NC(=O)OC(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of the Amino Group Using Di-tert-butyl Dicarbonate
A common and effective method to prepare tert-butyl carbamate derivatives involves the reaction of the amino group with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. This method selectively protects the amino group as a tert-butyl carbamate, facilitating further synthetic transformations.
- Typical conditions : The reaction is carried out in an inert solvent such as dichloromethane at room temperature, often with cooling during addition to control reaction rate.
- Mechanism : The nucleophilic amino group attacks the Boc anhydride, forming the carbamate linkage and releasing tert-butanol as a byproduct.
- Example : The synthesis of tert-butyl 2-nitro-4-bromophenylcarbamate was achieved by reacting 2-nitro-4-bromoaniline with di-tert-butyl dicarbonate and triethylamine in dichloromethane at 0°C, followed by stirring at room temperature for 1 hour, yielding 91% product after purification.
This approach is directly applicable to the preparation of (3-amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester by substituting the appropriate amino-substituted phenyl precursor.
Synthesis via Staudinger Cycloaddition and Imine Intermediates
For related β-lactam and carbamate derivatives, a synthetic route involving the formation of imines followed by Staudinger cycloaddition with ketenes has been reported. Although this method is more complex and specific to β-lactam cores, some principles are relevant:
- Imine formation : Condensation of primary amines with aldehydes in solvents like dichloromethane or methanol at room temperature with drying agents.
- Cycloaddition : Reaction of imines with ketenes generated in situ to form carbamate-containing rings.
- Protecting groups : Use of tert-butyl carbamate or benzyl carbamate protecting groups on amino acids to stabilize intermediates.
- Stereoselectivity : The reaction favors formation of cis-isomers, confirmed by NMR coupling constants.
While this route is more specialized, it demonstrates the utility of tert-butyl carbamate protection in complex molecule synthesis.
Reduction and Functional Group Transformations
In some synthetic sequences, nitro-substituted phenyl carbamates are reduced to amino derivatives, which are then further functionalized.
- Example : tert-butyl 2-nitro-4-bromophenylcarbamate was reduced with hydrazine in methanol to give tert-butyl 2-amino-4-bromophenylcarbamate, which could then be subjected to coupling reactions.
- This stepwise approach can be adapted to prepare this compound starting from appropriately substituted nitro precursors.
Summary Table of Preparation Methods
Research Findings and Considerations
- Reaction time and temperature : Esterification with isobutylene typically requires prolonged reaction times (up to several days) at room temperature or mild heating to achieve high conversion.
- Catalyst choice : Use of PTSA or silica-impregnated sulfuric acid improves reaction efficiency and reduces side reactions compared to sulfuric acid alone.
- Purification : Products are commonly purified by recrystallization or column chromatography; work-up often involves washing with bicarbonate solution, water, and brine to remove acid and byproducts.
- Stereochemistry : For cycloaddition routes, cis-isomers predominate, which is important for biological activity in related β-lactams.
- Scalability : The described methods have been demonstrated at gram to kilogram scale, indicating industrial applicability.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted carbamates.
Scientific Research Applications
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug.
Industry: Used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active compound, which then exerts its effects on the target pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The tert-butyl carbamate group is a common feature in many analogs. Key differences arise from substituents on the aromatic ring or adjacent functional groups:
Table 1: Structural and Molecular Comparison
*Calculated based on molecular formula.
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (electron-withdrawing) in may increase electrophilicity, whereas tert-butyl (electron-donating) in the target compound could enhance steric protection of the amino group.
- Halogenated Derivatives : Bromine in increases molecular weight and may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura).
- Aminopropyl Side Chains: The compound in demonstrates utility in bioconjugation due to its primary amine, contrasting with the target compound’s aromatic amine.
Lack of Estrogenic Activity
Role in Inhibiting Carcinogen Activation
Butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA)—structurally unrelated but sharing tert-butyl groups—inhibit polycyclic hydrocarbon tumorigenesis by preventing metabolic activation of carcinogens . While the target compound lacks direct evidence, its tert-butyl group may similarly influence detoxification pathways.
Physicochemical Properties
Notes and Limitations
The target compound’s exact biological data are absent in the evidence; comparisons rely on structural analogs.
Fluorinated and halogenated derivatives (e.g., ) show distinct reactivities due to electronic effects.
Biological Activity
(3-Amino-4-tert-butyl-phenyl)-carbamic acid tert-butyl ester, also known by its CAS number 873055-92-6, is a carbamate derivative with potential biological activities that have garnered interest in pharmaceutical research. This compound's structure incorporates an amino group and a tert-butyl group, which may influence its interaction with biological targets, making it a candidate for further investigation in drug development and therapeutic applications.
Chemical Structure and Properties
The compound features the following structural components:
- Amino group : Contributes to hydrogen bonding and reactivity.
- Tert-butyl group : Provides steric hindrance that may affect biological interactions.
- Carbamic acid ester moiety : Can undergo hydrolysis, releasing active components.
The biological activity of this compound is hypothesized to involve:
- Hydrogen bonding : The amino group can interact with enzymes or receptors, potentially modulating their activity.
- Hydrolysis : The ester bond can be cleaved to release the active form of the compound, which may engage in various biochemical pathways.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities, including:
- Antioxidant properties : Potential reduction of oxidative stress markers.
- Neuroprotective effects : Inhibition of amyloid-beta aggregation, relevant in Alzheimer's disease models .
- Anti-inflammatory effects : Modulation of cytokine production in cellular models .
Data Table: Summary of Biological Activities
Case Studies and Research Findings
-
Neuroprotective Study :
A study investigated the effects of this compound on astrocytes exposed to amyloid-beta (Aβ) peptides. Results indicated that the compound improved cell viability significantly compared to control groups treated only with Aβ, suggesting a protective role against neurotoxicity. However, the protective effect was not statistically significant when compared directly with established treatments like galantamine . -
Anti-inflammatory Mechanism :
In another study focused on inflammatory responses, the compound demonstrated a reduction in TNF-α levels when astrocytes were treated alongside Aβ. This suggests its potential utility in managing inflammation associated with neurodegenerative diseases . -
Enzyme Interaction :
The compound has been studied for its ability to inhibit key enzymes involved in neurodegeneration. Specifically, it showed promise as a β-secretase inhibitor, which could be beneficial for therapeutic strategies aimed at reducing amyloid plaque formation in Alzheimer's disease .
Q & A
Q. What are the common synthetic strategies for introducing the tert-butyl carbamate group into aromatic amines?
The tert-butyl carbamate (Boc) group is typically introduced via condensation reactions using di-tert-butyl dicarbonate (Boc₂O) or tert-butanol under acidic catalysis. For aromatic amines, Boc₂O is preferred due to its efficiency and mild conditions. In multi-step syntheses, Suzuki coupling (e.g., with boronic acid intermediates) or hydrogenation may follow to achieve the final structure . Solubility challenges in organic solvents can be mitigated by forming salts with fluorinated acids (e.g., trifluoroacetic acid) or using polar aprotic solvents like DMF .
Q. Which spectroscopic techniques are essential for characterizing tert-butyl carbamate derivatives?
Key methods include:
- ¹H/¹³C NMR : To confirm the presence of tert-butyl groups (δ ~1.2–1.4 ppm for nine equivalent protons) and carbamate linkages (C=O at ~150–155 ppm).
- Mass spectrometry (MS) : For molecular ion ([M+H]⁺) validation and fragmentation pattern analysis.
- Melting point analysis : To assess purity, with typical ranges between 100–150°C for similar derivatives .
Q. How does the tert-butyl group enhance stability during synthetic workflows?
The tert-butyl carbamate acts as a protective group, shielding amines from nucleophilic or oxidative reactions. It is stable under basic conditions and mild acidic hydrolysis (e.g., HCl/dioxane), enabling selective deprotection in multi-step syntheses .
Advanced Research Questions
Q. What experimental variables critically impact the yield of tert-butyl carbamate formation?
- Catalyst selection : Strong acids (e.g., H₂SO₄, HClO₄) accelerate Boc₂O-mediated reactions but may degrade sensitive substrates.
- Solvent polarity : Polar solvents (e.g., DCM, THF) improve solubility of aromatic amines.
- Reaction time/temperature : Prolonged heating (>12 hrs at 50–60°C) is often required for sterically hindered amines .
Q. How can researchers resolve contradictions in reported reaction yields for similar carbamate syntheses?
Discrepancies often arise from:
- Substrate purity : Impurities in starting materials (e.g., residual moisture) can inhibit Boc formation.
- Workup protocols : Incomplete extraction or premature neutralization may reduce isolated yields.
- Catalyst batch variability : Trace metal contaminants in acids can alter reaction kinetics. Method replication with controlled reagent sources is advised .
Q. What strategies optimize the solubility of amino intermediates during tert-butylation?
- Salt formation : Use of trifluoroacetic acid (TFA) or p-toluenesulfonic acid (TsOH) to generate hydrophilic ammonium salts.
- Co-solvent systems : Mixtures of t-BuOAc with DMF or DMSO enhance dissolution of polar intermediates .
Q. How do tert-butyl carbamate intermediates integrate into peptide synthesis workflows?
Boc-protected amines are coupled to peptide chains using standard reagents like HOBt/DCC. Post-coupling, the Boc group is removed with TFA to expose the amine for subsequent reactions. This strategy is critical for synthesizing cyclic peptides or N-modified amino acid derivatives .
Methodological Challenges and Solutions
Q. What are the risks of using perchloric acid (HClO₄) in tert-butylation, and what alternatives exist?
HClO₄ poses explosion hazards and is environmentally toxic. Safer alternatives include:
- Ionic liquids : e.g., [BMIM][BF₄], which act as dual solvents/catalysts.
- Solid acids : Nafion or sulfonated silica gels, enabling recyclability .
Q. How can researchers validate the absence of residual tert-butanol in final products?
Q. What stability issues arise during long-term storage of tert-butyl carbamates?
Hydrolysis under humid conditions or exposure to strong acids/bases can degrade the Boc group. Storage recommendations:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
